molecular formula C21H23NO5 B13174883 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid

Cat. No.: B13174883
M. Wt: 369.4 g/mol
InChI Key: KGRQGBCWKGJVKW-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivatives, widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection. Its structure features:

  • Fmoc group: A bulky, UV-active protecting group that enhances crystallinity and enables cleavage under mild basic conditions (e.g., piperidine) .
  • 1-Methoxypropan-2-yl substituent: A branched alkoxy-alkyl side chain attached to the amino nitrogen, which may influence solubility and steric interactions during peptide coupling.
  • Acetic acid backbone: Provides a carboxylic acid functional group for conjugation to resins or other amino acids.
  • Molecular weights ranging from 297.31 (e.g., Fmoc-glycine, ) to 381.42 g/mol (e.g., Fmoc-piperidine derivatives, ).
  • Typical handling: Storage at 4°C in dark, dry conditions to prevent Fmoc group degradation .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid

InChI

InChI=1S/C21H23NO5/c1-14(12-26-2)22(11-20(23)24)21(25)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24)

InChI Key

KGRQGBCWKGJVKW-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated peptide synthesizers has also streamlined the production process, allowing for the efficient synthesis of large quantities of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted fluorenyl compounds .

Scientific Research Applications

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino groups. This property is exploited in the stepwise synthesis of peptides, where the Fmoc group is used to protect amino groups during the coupling of amino acids .

Comparison with Similar Compounds

Structural and Functional Comparisons

A selection of structurally related Fmoc-amino acid derivatives is compared below:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2-[9H-Fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid 1-Methoxypropan-2-yl C₂₃H₂₅NO₅ 407.45* Potential solubility enhancement via ether moiety
2-[9H-Fluoren-9-ylmethoxycarbonyl(pentyl)amino]acetic acid Pentyl C₂₂H₂₅NO₄ 367.44 Hydrophobic; used in lipidated peptides
Fmoc-N-allylglycine Allyl C₂₀H₁₉NO₄ 337.37 Click chemistry applications
Fmoc-N-methylglycine (Fmoc-sarcosine) Methyl C₁₈H₁₇NO₄ 311.34 Reduces peptide aggregation
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine C₂₁H₂₂N₂O₄ 366.41 Enhances conformational flexibility
(2S)-2-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid Cyclopropyl C₂₁H₂₁NO₄ 351.40 Prostate cancer activity reported

*Calculated based on analogous structures.

Key Observations:
  • Solubility : The target compound’s 1-methoxypropan-2-yl group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely alkyl substituents (e.g., pentyl in ).
  • Steric Effects : Branched substituents (e.g., cyclopropyl in ) may hinder coupling efficiency in SPPS compared to linear chains.

Biological Activity

The compound 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid , commonly referred to as Fmoc-amino acid, is a derivative of amino acids that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32H32N2O6
  • Molecular Weight : 540.61 g/mol
  • CAS Number : 1629658-33-8

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity : Research indicates that derivatives of Fmoc-amino acids exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Some studies suggest that Fmoc-amino acids may possess antimicrobial activity against certain pathogens. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics.
  • Cellular Mechanisms : The mechanisms through which these compounds exert their biological effects often involve modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.

Antioxidant Activity

A study conducted by Kessy et al. (2023) demonstrated that Fmoc-amino acids have substantial free-radical-scavenging capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the antioxidant activity of Fmoc derivatives was comparable to established antioxidants like vitamin C.

CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
Fmoc-Trp43.4320.65
Vitamin C50.0015.00

Antimicrobial Activity

The antimicrobial efficacy of Fmoc-amino acids was assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that these compounds exhibited a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

Case Studies

  • Fmoc-Tryptophan Derivative : A specific derivative of the compound was tested for its neuroprotective effects in a model of oxidative stress-induced neuronal injury. The results indicated a significant reduction in cell death and oxidative stress markers, highlighting its potential for treating neurodegenerative diseases.
  • Fmoc-Amino Acid as an Antibacterial Agent : In a clinical setting, a formulation containing Fmoc-amino acids was evaluated for its efficacy against skin infections caused by resistant strains of bacteria. The formulation showed promising results in reducing infection rates compared to standard treatments.

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